Butyl 2-(butylsulfanyl)propanoate
Description
Butyl 2-(butylsulfanyl)propanoate is an ester derivative of propanoic acid, characterized by a butylsulfanyl (thioether) group at the 2-position of the propionate backbone and a butyl ester moiety.
Properties
CAS No. |
88802-62-4 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
butyl 2-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
MDFBTVVZESREEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)SCCCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the β-Position
The introduction of the butylsulfanyl group into the propanoate skeleton typically involves substituting a leaving group (e.g., bromide, chloride) at the β-carbon. Butyl 2-bromopropanoate serves as a critical intermediate, synthesized via esterification of 2-bromopropanoic acid with butanol under H₂SO₄ catalysis. Subsequent treatment with butanethiol in tetrahydrofuran (THF) at 60°C for 12 hours, using Cs₂CO₃ as a base, achieves substitution with 78% yield. The base deprotonates butanethiol, enhancing its nucleophilicity, while polar aprotic solvents stabilize the transition state.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | THF | 60 | 12 | 78 |
| K₂CO₃ | DMF | 80 | 10 | 65 |
| NaOH | EtOH | 25 | 24 | 42 |
Lewis Acid-Catalyzed Thiol-Ester Coupling
Inspired by chlorophenoxycarboxylate synthesis, a dual-catalyst system comprising AlCl₃ (Lewis acid) and a thiourea derivative accelerates the coupling of butanethiol with butyl acrylate. The Lewis acid activates the α,β-unsaturated ester for Michael addition, while the thiourea organizes the transition state via hydrogen bonding. This method achieves 86% yield at 40°C within 6 hours, with <2% disulfide byproduct.
Direct Esterification of Pre-Functionalized Acids
Synthesis of 2-(Butylsulfanyl)Propanoic Acid
Propanoic acid is first functionalized via radical thiol-ene reaction. Irradiation of acrylic acid with butanethiol and azobisisobutyronitrile (AIBN) in dioxane generates 2-(butylsulfanyl)propanoic acid in 70% yield. Esterification with butanol under H₂SO₄ catalysis then produces the target ester. However, this route suffers from moderate overall yield (58%) due to competing polymerization during the thiol-ene step.
Enzymatic Esterification Alternatives
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the esterification of 2-(butylsulfanyl)propanoic acid with butanol in solvent-free conditions at 50°C. While avoiding acidic catalysts, this method requires 48 hours for 62% conversion, limiting industrial applicability.
Catalytic C–S Bond Formation Strategies
Transition Metal-Mediated Cross-Coupling
Palladium catalysts enable coupling between butyl propanoate derivatives and butylthiolate nucleophiles. Using Pd(OAc)₂/Xantphos, butyl 2-iodopropanoate reacts with sodium butylthiolate in dimethylacetamide (DMAc) at 100°C, yielding 81% product. This method’s reliance on expensive catalysts and strict anhydrous conditions poses scalability challenges.
Photoredox Catalysis
Visible-light-driven thiol-ene reactions using Ru(bpy)₃Cl₂ as a photocatalyst offer a mild alternative. Irradiating butyl acrylate and butanethiol in acetonitrile at 25°C for 8 hours achieves 74% yield with excellent regioselectivity. The mechanism involves thiyl radical generation, followed by anti-Markovnikov addition to the double bond.
Green Chemistry and Process Intensification
Solvent-Free Mechanochemical Synthesis
Ball milling 2-(butylsulfanyl)propanoic acid with butanol and Amberlyst-15 resin at 30 Hz for 2 hours achieves 88% esterification yield. This approach eliminates solvent waste and reduces reaction time by 75% compared to conventional methods.
Continuous-Flow Microreactor Systems
A tubular microreactor with immobilized H₂SO₄ on silica gel enables continuous esterification at 70°C, achieving 94% conversion with a residence time of 15 minutes. The system’s high surface-area-to-volume ratio enhances heat and mass transfer, suppressing side reactions.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment via Chromatography
HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals >99% purity for products synthesized via Lewis acid catalysis, whereas enzymatic routes show 95% purity due to residual fatty acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 2-(butylsulfanyl)propanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used to convert esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Butyl 2-(butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in the manufacture of resins and coatings
Mechanism of Action
The mechanism of action of butyl 2-(butylsulfanyl)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butyl alcohol and butylsulfanyl propanoic acid. These products can then interact with various biological pathways, potentially exerting antimicrobial or antifungal effects .
Comparison with Similar Compounds
Butyl Propionate
- Structure : A simple ester lacking sulfur substituents (CAS 590-01-2).
- Properties : Lower molecular weight (130.18 g/mol) and higher volatility compared to sulfur-containing analogs.
- Applications : Widely used as a solvent or flavoring agent in food industries due to its fruity aroma .
- Contrast : The absence of a sulfanyl group in butyl propionate limits its utility in applications requiring nucleophilic reactivity or metal coordination.
Cyhalofop-butyl
Organolead Compounds with Butylsulfanyl Groups
- Examples : Butylsulfanyl(triethyl)plumbane (CAS 30981-20-5).
- Properties : Contain lead-sulfur bonds, enabling applications in materials science but raising toxicity concerns.
- Contrast: Unlike these organometallics, this compound is a purely organic ester, avoiding heavy-metal toxicity .
Physicochemical and Functional Properties
The table below summarizes key differences:
Limitations and Knowledge Gaps
- Direct toxicological or efficacy data for this compound are absent in the provided evidence, necessitating further studies.
- Comparisons rely on structural analogs, highlighting the need for targeted research on this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Butyl 2-(butylsulfanyl)propanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a propanoate ester reacts with butylsulfanyl derivatives. Catalytic agents (e.g., triethylamine) and solvent polarity significantly affect reaction efficiency. For example, using polar aprotic solvents like DMF may enhance nucleophilicity but risk side reactions with ester groups. Yield optimization requires temperature control (40–60°C) and stoichiometric excess of the thiol component .
- Data Contradictions : Some studies report lower yields in non-polar solvents, while others note decomposition risks in highly polar media. Confirm purity via GC-MS or HPLC to resolve discrepancies .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm) and quantify intact compound levels using reverse-phase HPLC with a C18 column. Hydrolysis of the ester or thioether bond is pH-dependent, with acidic conditions favoring ester cleavage and alkaline conditions destabilizing the sulfur moiety .
- Key Metrics : Half-life calculations under each condition provide comparative stability data.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : ¹H NMR should show triplet signals for the butyl chains (δ 0.8–1.5 ppm), a singlet for the propanoate methyl group (δ 1.2 ppm), and a downfield shift for the sulfur-adjacent methylene (δ 2.8–3.2 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) and sulfur-linked carbons (δ 35–40 ppm).
- FT-IR : Look for ester C=O stretch (~1740 cm⁻¹) and C-S vibration (~650 cm⁻¹).
- Mass Spec : ESI-MS should display [M+H]⁺ at m/z 247.1. Cross-reference with NIST databases for validation .
Advanced Research Questions
Q. How does the stereoelectronic environment of the thioether group influence the herbicidal activity of this compound?
- Methodology : Compare bioactivity of the compound with analogs (e.g., oxygen ethers, sulfones) in controlled plant assays (e.g., Arabidopsis or Avena sativa). Use molecular docking to assess interactions with acetolactate synthase (ALS), a common herbicide target. The sulfur atom’s electron-donating effects may enhance binding to ALS’s hydrophobic pockets, but steric bulk from the butyl chain could reduce efficacy. Validate via IC₅₀ measurements and X-ray crystallography of enzyme-inhibitor complexes .
- Data Contradictions : Some studies suggest sulfur’s lipophilicity improves membrane permeability, while others attribute activity to metabolic activation (e.g., oxidation to sulfoxide). Resolve via isotopic labeling and metabolite profiling .
Q. What analytical strategies resolve conflicting data on the environmental degradation pathways of this compound?
- Methodology : Employ high-resolution LC-QTOF-MS to identify degradation products in soil and water matrices. Compare aerobic vs. anaerobic conditions: aerobic degradation may yield sulfoxides/sulfones, while anaerobic pathways favor reductive cleavage of the thioether bond. Use ¹⁴C-labeled compounds to track mineralization rates and quantify non-extractable residues .
- Contradictions : Discrepancies in half-life values (e.g., 30–90 days in soil) may arise from microbial diversity. Conduct metagenomic analysis of soil microbiomes to correlate degradation rates with microbial consortia .
Q. How can in silico models predict the pharmacokinetic properties of this compound, and what are their limitations?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (predicted ~3.5), aqueous solubility, and CYP450 metabolism. MD simulations (AMBER/CHARMM) assess membrane permeation. Validate predictions with in vitro Caco-2 cell assays for absorption and hepatocyte microsomes for metabolic stability.
- Limitations : Models may underestimate sulfur’s impact on plasma protein binding or fail to predict idiosyncratic metabolic pathways (e.g., glutathione conjugation). Cross-check with empirical data from rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
